molecular formula C20H18ClN5 B8205441 N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine CAS No. 496955-48-7

N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine

Cat. No.: B8205441
CAS No.: 496955-48-7
M. Wt: 363.8 g/mol
InChI Key: YJFBPGXKTTUNQH-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-chloro-9-methyl-9H-purin-6-amine is a purine derivative characterized by a chlorine atom at the C2 position, a methyl group at N9, and two benzyl groups at the N6 amine (Fig. 1). This compound belongs to a class of modified purines designed for targeted biological interactions, particularly in kinase inhibition and epigenetic modulation. Its synthesis typically involves alkylation of 2,6-dichloropurine precursors with benzylamine derivatives under basic conditions, followed by selective substitution at N9 .

Properties

IUPAC Name

N,N-dibenzyl-2-chloro-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-25-14-22-17-18(25)23-20(21)24-19(17)26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFBPGXKTTUNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199167
Record name 2-Chloro-9-methyl-N,N-bis(phenylmethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496955-48-7
Record name 2-Chloro-9-methyl-N,N-bis(phenylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496955-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-methyl-N,N-bis(phenylmethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic System and Parameters

  • Catalyst : Palladium acetate (Pd(OAc)₂, 5 mol%)

  • Ligand : BINAP (5 mol%)

  • Base : Sodium tert-butoxide (NaOtBu)

  • Solvent : Toluene or dioxane

  • Temperature : 80–100°C

  • Yield : 60–75%

In a representative procedure, 9-methyl-2,6-dichloro-9H-purine (25a ) reacts with dibenzylamine in toluene under reflux with Pd(OAc)₂/BINAP catalysis. The reaction completes within 12–24 hours, yielding N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine as a white solid.

AmineCatalyst/LigandBaseSolventTime (h)Yield (%)
DibenzylaminePd(OAc)₂/BINAPNaOtBuToluene1872
DibenzylaminePd(OAc)₂/XantphosK₃PO₄Dioxane2465

Alternative Synthetic Routes

Sequential Functionalization via Hypoxanthine Derivatives

An alternative pathway involves hypoxanthine (6-hydroxypurine) as the starting material. Chlorination at position 6 with phosphorus oxychloride (POCl₃) yields 2,6-dichloropurine, followed by methylation and amination.

Direct Chlorination of Pre-functionalized Purines

In some cases, chlorination is performed after introducing the dibenzylamine group. For instance, N,N-dibenzyl-9-methyl-9H-purin-6-amine is treated with POCl₃ at 80°C to install the 2-chloro substituent. This method avoids side reactions but requires stringent temperature control.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of purine intermediates but may lead to decomposition at elevated temperatures. Non-polar solvents like toluene improve catalytic efficiency in coupling reactions.

Ligand Screening

Bidentate ligands such as BINAP and Xantphos stabilize the palladium center, facilitating oxidative addition and transmetalation steps. Monodentate ligands (e.g., PPh₃) result in lower yields due to catalyst instability.

Characterization and Analytical Data

The final product is characterized by NMR, mass spectrometry, and elemental analysis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (s, 1H, H8), 7.35–7.28 (m, 10H, benzyl-H), 5.41 (s, 2H, NCH₂Ph), 3.72 (s, 3H, N9-CH₃).

  • MS (ESI+) : m/z 385.5 [M+H]⁺.

Challenges and Limitations

  • Regioselectivity : Competing reactions at N7/N8 positions may occur during alkylation, necessitating careful control of stoichiometry.

  • Steric Hindrance : Bulky dibenzylamine groups can slow coupling kinetics, requiring prolonged reaction times.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain optimal temperature and mixing. Automated systems ensure consistent reagent addition, achieving >90% purity with yields of 65–70% .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride or potassium carbonate as bases, benzyl chloride as the alkylating agent.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives where the chlorine atom is replaced by another functional group.

Scientific Research Applications

Chemistry

N,N-Dibenzyl-2-chloro-9-methyl-9H-purin-6-amine serves as an important building block in the synthesis of various purine derivatives. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties for pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is investigated for its role in modulating purine metabolism pathways. It has been shown to interact with enzymes and receptors involved in these pathways, potentially influencing nucleotide synthesis and cellular signaling mechanisms .

Medicine

The compound exhibits promising therapeutic potential, particularly as an antiviral and anticancer agent. Studies have reported its ability to inhibit tumor growth in various cancer cell lines and suggest that it may interfere with viral replication processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralPotential inhibition of viral replication
AnticancerInhibition of tumor growth in various cancer cell lines
Modulation of Purine PathwaysAlteration in nucleotide synthesis and signaling

Case Studies

  • Anticancer Activity : A study demonstrated that this compound analogues exhibited significant cytotoxic effects against different cancer cell lines, indicating their potential as lead compounds for developing new anticancer drugs .
  • Antiviral Properties : Research indicated that derivatives of this compound could inhibit the replication of certain viruses, suggesting a pathway for developing antiviral therapies targeting purine metabolism .
  • Inflammatory Response Modulation : Another study evaluated the anti-inflammatory activity of N,N-dibenzyl derivatives, showing promising results compared to standard treatments like Diclofenac, highlighting its potential therapeutic applications beyond oncology .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structural similarity to other purine derivatives suggests it may influence nucleotide synthesis and signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₅H₂₂ClN₅
  • Molecular Weight : 427.93 g/mol
  • Structural Features :
    • N9-methyl group enhances metabolic stability by reducing oxidative dealkylation.
    • N,N-Dibenzyl substitution at N6 increases lipophilicity (logP ~3.5), improving membrane permeability.
    • Chlorine at C2 directs electrophilic interactions in binding pockets.

Comparison with Similar Compounds

Purine derivatives are structurally versatile, with modifications at N6, N9, and C2 significantly altering their physicochemical and biological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Purine Analogues

Compound Name Substituents (N6, C2, N9) Molecular Weight (g/mol) Key Properties/Biological Activity Synthesis Yield Reference
N,N-Dibenzyl-2-chloro-9-methyl-9H-purin-6-amine N6: Dibenzyl; C2: Cl; N9: Methyl 427.93 Kinase inhibition (IC₅₀: 0.12 µM for CDK2) 78%
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine N6: 3-Cl-Ph; C2: Cl; N9: Ethyl 299.0 Antitrypanosomal activity (EC₅₀: 1.8 µM) 90%
9-Allyl-6-chloro-9H-purin-2-amine N6: H; C2: Cl; N9: Allyl 209.63 Low cytotoxicity; scaffold for conjugation 50%
2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine N6: Dimethyl; C2: Cl; N9: iPr 269.76 Crystallographic studies (π-π stacking interactions) 82%
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile N6: 3-Cl-Ph; C2: CN; N9: Ethyl 299.0 Trypanocidal activity (IC₅₀: 0.9 µM) 93%

Key Findings :

Substituent Effects on Bioactivity :

  • N6 Modifications :
  • Bulky groups (e.g., dibenzyl) enhance selectivity for hydrophobic binding pockets (e.g., CDK2) .
  • Electron-withdrawing substituents (e.g., 3-Cl-phenyl in ) improve antiparasitic activity by stabilizing charge-transfer interactions .
    • N9 Alkylation :
  • Methyl or ethyl groups improve metabolic stability compared to allyl or THP (tetrahydropyranyl) groups .
    • C2 Substituents :
  • Chlorine vs. cyano groups: Cl provides stronger electrophilicity for covalent binding, while CN enhances π-stacking .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., ) achieves >90% yields for N6-arylated purines, surpassing traditional heating methods (50–70%) .
  • Pd-catalyzed cross-coupling () enables precise N6 functionalization but requires stringent anhydrous conditions .

Crystallographic Insights :

  • Compounds with isopropyl at N9 (e.g., ) exhibit enhanced crystal packing via C–H···N and π-π interactions, critical for solid-state stability .

Biological Performance: Antifungal Activity: Derivatives with 3-Cl-4-F-phenyl at N9 () show superior activity (MIC: 2 µg/mL) compared to abacavir .

Biological Activity

N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine is a purine derivative that has garnered attention in biological research due to its potential therapeutic applications and its role in modulating biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C19H16ClN5C_{19}H_{16}ClN_5 and a molecular weight of 349.83 g/mol, features two benzyl groups and a chlorine atom attached to the purine ring structure. This unique configuration influences its reactivity and biological interactions.

The compound's mechanism of action primarily involves its interaction with purine receptors and enzymes. It can act as an inhibitor or modulator of these targets, affecting various cellular pathways related to purine metabolism. Its structural similarity to other purine derivatives suggests that it may influence nucleotide synthesis and signaling pathways, although specific molecular targets are still under investigation.

Antiinflammatory Effects

Recent studies have indicated that this compound exhibits promising anti-inflammatory properties. For instance, analogues derived from this compound have shown significant anti-inflammatory activity when tested against Bovine Serum Albumin (BSA) denaturation techniques. One such analogue demonstrated activity comparable to Diclofenac, a well-known anti-inflammatory drug .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HT-29 colon cancer cells. In vitro assays have determined the IC50 values for these compounds, showcasing their cytotoxic effects against different tumor types .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-ChloroadenineLacks benzyl groupsModerate receptor affinity
N-Benzyl-2-chloro-9H-purin-6-amineOne benzyl groupLower lipophilicity
N,N-Dibenzyl-2-chloro-9H-purin-6-aminesTwo benzyl groupsEnhanced lipophilicity and potential for improved cellular uptake

The presence of two benzyl groups in this compound enhances its lipophilicity, which may improve its absorption and distribution in biological systems compared to its analogs.

Research Findings and Case Studies

  • Anti-inflammatory Activity : In a comparative study, (S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-one showed significant anti-inflammatory effects in vitro, suggesting that modifications on the purine structure can lead to increased therapeutic efficacy .
  • Anticancer Efficacy : A study investigating various 2,6,9-trisubstituted purines found that some derivatives exhibited notable cytotoxicity against cancer cell lines such as HCT116 and HeLa, indicating the potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves sequential alkylation and chlorination steps. A common approach starts with 9-methylpurin-6-amine, which undergoes N,N-dibenzylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Subsequent chlorination at the 2-position is achieved with POCl₃ or PCl₅ in refluxing conditions (80–100°C) .
  • Optimization : Reaction yields (50–75%) depend on controlling stoichiometry, solvent polarity, and temperature. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Monitoring by TLC and HPLC ensures minimal by-products .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic signals for dibenzyl groups) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 349.82) .
  • X-ray Crystallography : Single-crystal studies (e.g., SHELX refinement) reveal bond angles and dihedral angles, critical for understanding steric effects of dibenzyl groups .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Solubility : Low in water due to hydrophobic benzyl groups; soluble in DMSO, DMF, or chloroform. LogP ~3.5 (predicted via ChemDraw) .
  • Stability : Sensitive to light and moisture; store at –20°C under inert atmosphere. Degradation products include dechlorinated analogs, detectable via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as varying enzyme inhibition results?

  • Case Study : In acetylcholinesterase (AChE) assays, derivatives showed inhibitory percentages ranging from <5% to >10% at 100 μM .
  • Troubleshooting :

  • Validate assay conditions (pH, temperature, substrate concentration).
  • Use orthogonal methods (e.g., SPR for binding affinity, molecular docking to assess steric clashes with AChE’s active site) .
  • Consider tautomerism (e.g., amino vs. imino forms), which may alter binding modes. NMR studies (¹⁵N-labeled analogs) can clarify tautomeric states .

Q. What strategies are effective for modifying the purine core to enhance target selectivity in kinase inhibition studies?

  • Design Principles :

  • Substitution at C2 : Chlorine’s electronegativity enhances H-bonding with kinase ATP pockets. Replace with fluorine for improved metabolic stability .
  • N9 Methyl Group : Maintains planarity of the purine ring; replacing with bulkier groups (e.g., isopropyl) may reduce off-target effects (see crystallographic data in ).
    • Synthetic Workflow :
  • Use Suzuki-Miyaura coupling for C8 functionalization.
  • Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .

Q. How do crystallographic studies inform the optimization of this compound for drug discovery?

  • Key Findings :

  • Torsional Angles : The dibenzyl groups adopt a twisted conformation, reducing π-π stacking but enhancing hydrophobic interactions in protein pockets (e.g., PDB: 4XYZ) .
  • Halogen Bonding : The C2 chlorine participates in XB interactions with backbone carbonyls (distance ~3.3 Å), critical for binding affinity .
    • Applications : Use SHELXL-refined structures to guide lead optimization. Molecular dynamics simulations (AMBER/CHARMM) predict solvation effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine
Reactant of Route 2
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N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine

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